2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as SP-1, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. This compound has been found to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The exact mechanism of action of 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been proposed that 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Additionally, 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane may be able to modulate the immune system, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, leading to its anti-inflammatory and anti-tumor effects. Additionally, 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to modulate the immune system, leading to its anti-inflammatory effects. 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its ability to inhibit the activity of certain enzymes involved in inflammation and tumor growth, making it a potential treatment for inflammatory diseases and cancer. Additionally, 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to have anti-viral properties, making it a potential treatment for viral infections. However, one limitation of 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. One potential direction is to further explore its anti-inflammatory and anti-tumor effects, and to investigate its potential as a treatment for inflammatory diseases and cancer. Additionally, further research could be conducted to explore its anti-viral properties and its potential as a treatment for viral infections. Finally, future research could focus on optimizing the synthesis method for 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane to improve its yield and purity.
Synthesis Methods
The synthesis of 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves the condensation of 1,3-diaminopropane with 2-phenylethyl isocyanide, followed by cyclization with formaldehyde. This method has been optimized to produce high yields of pure 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane.
Scientific Research Applications
2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-tumor effects, making it a potential treatment for various types of cancer. Additionally, 2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV.
properties
IUPAC Name |
1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-19(18-13-21-16-22-18)24-12-9-20(15-24)8-4-10-23(14-20)11-7-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACXPQAEDYZZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CN=CN3)CN(C1)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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